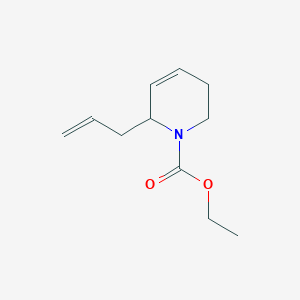
2-Allyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid ethyl ester is an organic compound with the molecular formula C11H17NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of pyridine derivatives with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated pyridine derivatives.
Scientific Research Applications
2-Allyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Allyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Allyl-pyridine: A simpler analog with similar reactivity but lacking the tetrahydro and carboxylic acid ester functionalities.
1,2,5,6-Tetrahydro-pyridine: A related compound without the allyl and carboxylic acid ester groups.
Uniqueness
2-Allyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89690-66-4 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl 6-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-3-7-10-8-5-6-9-12(10)11(13)14-4-2/h3,5,8,10H,1,4,6-7,9H2,2H3 |
InChI Key |
NDPBBGNDVIUYSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC=CC1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
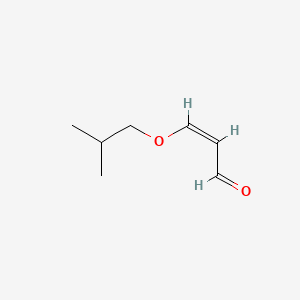
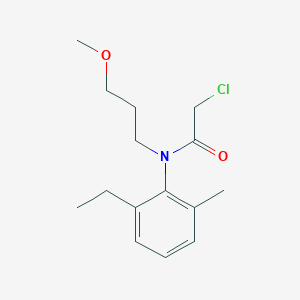
![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)
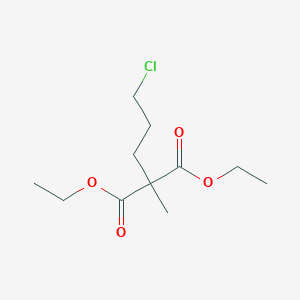
![1-[(Butan-2-yl)sulfanyl]octane](/img/structure/B14373755.png)
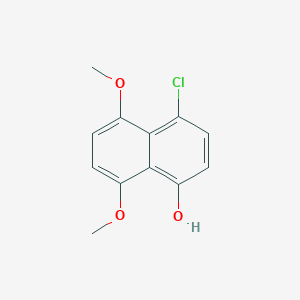
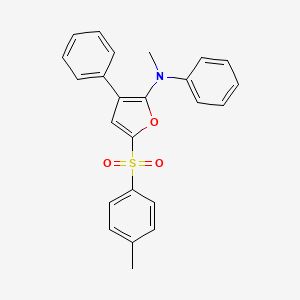

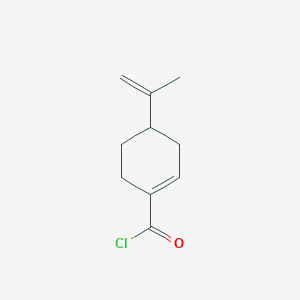
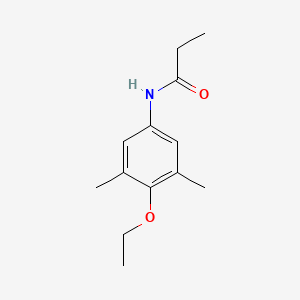
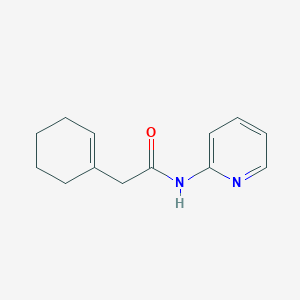
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
